Product packaging for gamma-Terpinene(Cat. No.:CAS No. 99-85-4)

gamma-Terpinene

Cat. No.: B192506
CAS No.: 99-85-4
M. Wt: 136.23 g/mol
InChI Key: YKFLAYDHMOASIY-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Monoterpenes

Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are naturally occurring organic compounds predominantly found in the essential oils of plants. researchgate.netmdpi.com Their research trajectory has evolved from initial identification and classification to a broad exploration of their biological activities and industrial applications. Historically, monoterpenes have been recognized for their distinct aromas, forming the basis of many natural fragrances and flavors used in the cosmetic, food, and beverage industries. researchgate.netmdpi.comdatabridgemarketresearch.com They are integral to plant biology, serving as defense compounds against herbivores and pathogens, and as signaling molecules to attract pollinators. researchgate.netdb-thueringen.de

The scientific significance of monoterpenes has expanded dramatically with growing interest in their potential therapeutic properties. databridgemarketresearch.com Emerging evidence highlights a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.comdataintelo.com This has spurred research into their use in pharmaceuticals and wellness products, aligning with increasing consumer demand for natural and holistic health solutions. databridgemarketresearch.com Furthermore, the unique hydrocarbon structures of monoterpenes have positioned them as promising candidates for the development of advanced biofuels, with some hydrogenated forms showing potential as additives or alternatives to conventional jet fuel. researchgate.netnih.gov The global monoterpenes market is experiencing significant growth, driven by their expanding applications in the pharmaceutical, cosmetic, and food industries, as well as ongoing research and development to discover new uses and more efficient, sustainable extraction methods. databridgemarketresearch.comdataintelo.com

Historical Perspective of Gamma-Terpinene Investigations

This compound (γ-terpinene) is a naturally occurring monoterpene found in the essential oils of various plants, including citrus fruits, cumin, coriander, and tea tree. caringsunshine.comconsolidated-chemical.com Historically, plant extracts rich in γ-terpinene were utilized in traditional medicine systems for their perceived antimicrobial and anti-inflammatory properties. caringsunshine.com For instance, oils from cumin and coriander were fixtures in Ayurvedic and Middle Eastern remedies. caringsunshine.com

The scientific investigation of terpenes, including γ-terpinene, gained significant momentum with the foundational work of German chemist Otto Wallach in the late 19th and early 20th centuries, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds. While early research focused on the isolation and characterization of components from essential oils, specific investigations into γ-terpinene's biological role began to take shape later. A notable hypothesis was put forward in 1978, predicting that γ-terpinene serves as a key intermediate in the biosynthetic pathway of the phenolic monoterpenes thymol (B1683141) and carvacrol (B1668589) in plants like oregano and thyme. db-thueringen.de Early reports also documented the antimicrobial properties of volatile oils derived from plants such as Melaleuca alternifolia (tea tree), in which γ-terpinene is a constituent. These initial observations laid the groundwork for more detailed mechanistic studies in subsequent decades.

Overview of Current Research Landscape on this compound

The current research landscape for γ-terpinene is dynamic and multidisciplinary, extending from fundamental biochemistry to applied industrial science. A significant area of investigation focuses on its diverse biological activities. Studies have explored its potential as an antioxidant, demonstrating its capacity to scavenge free radicals. caringsunshine.com Its antimicrobial and antifungal properties are also a major research focus, with investigations into its efficacy against various human pathogens and its potential use as a natural preservative. ontosight.aifrontiersin.org Recent research has also highlighted its anti-inflammatory and antinociceptive (pain-reducing) properties, suggesting it could be a candidate for managing inflammatory conditions. nih.gov

In the field of biotechnology, metabolic engineering is a key research frontier. Scientists are developing sustainable methods for producing γ-terpinene by engineering microorganisms like Escherichia coli. nih.govrsc.org This approach involves introducing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway, to convert simple feedstocks like glycerol (B35011) into γ-terpinene, offering an alternative to inefficient extraction from natural plant sources. researchgate.netnih.govrsc.org

Furthermore, γ-terpinene is being investigated for various industrial and agricultural applications. It is used as a flavor and fragrance agent in foods, beverages, and consumer products like detergents. consolidated-chemical.comscentree.co Its properties as a solvent are utilized in industrial cleaners and degreasers. consolidated-chemical.com In agriculture, it is explored as a component of biopesticides and natural insect repellents. consolidated-chemical.com For example, studies have shown it can act as an oviposition deterrent for certain insect pests. nih.gov Research also continues to evaluate its potential as a precursor for biofuels. researchgate.netnih.gov

Chemical and Physical Properties of this compound

This compound is a monocyclic monoterpene with the chemical formula C₁₀H₁₆. ontosight.ai Its structure consists of a cyclohexane (B81311) ring with two double bonds. ontosight.ai

PropertyValueSource
Molecular Formula C₁₀H₁₆ ontosight.aiscentree.co
Molecular Weight 136.24 g/mol scentree.co
Appearance Colorless liquid scentree.cobuyterpenesonline.com
Odor Herbaceous, citrus, woody, lemon-lime buyterpenesonline.com
Boiling Point 182-183°C scentree.cobuyterpenesonline.com
Density ~0.85 g/cm³ scentree.cobuyterpenesonline.com
CAS Number 99-85-4 researchgate.net

Investigated Biological Activities of this compound

ActivityResearch FindingSource(s)
Anti-inflammatory Demonstrated reduction in joint edema, leukocyte migration, and mechanical hyperalgesia in animal models of acute joint inflammation. nih.gov
Antioxidant Shown to scavenge free radicals like DPPH and ABTS+ and reduce hemolysis in human erythrocytes. caringsunshine.com
Antimicrobial Exhibits effects against various pathogens; disrupts the permeability of microbial cell membranes. ontosight.aiherts.ac.uk
Antifungal Showed inhibitory activity against certain fungal strains in laboratory investigations. caringsunshine.comfrontiersin.org
Insect Deterrent Found to be an oviposition deterrent to the whitefly Bemisia tabaci. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B192506 gamma-Terpinene CAS No. 99-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3
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InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(=CC1)C(C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID6041210
Record name gamma-Terpinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless oily liquid; refreshing, herbaceous-citrusy aroma
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Boiling Point

181.00 to 183.00 °C. @ 760.00 mm Hg
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Solubility

0.00868 mg/mL at 22 °C, Insoluble in water; soluble in most fixed oils, Soluble (in ethanol)
Record name gamma-Terpinene
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Density

0.841-0.845
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Vapor Pressure

1.09 [mmHg]
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CAS No.

99-85-4
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Record name 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Melting Point

-10 °C
Record name gamma-Terpinene
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Biosynthesis and Production Pathways of Gamma Terpinene

Natural Occurrence and Botanical Sources

Gamma-terpinene is a monoterpene hydrocarbon that contributes to the characteristic aroma of numerous plants. It is found in the essential oils of a wide variety of botanical sources, including citrus fruits, herbs, and spices. kanhanatureoils.comlabeffects.com

Some of the most significant natural sources of this compound include:

Herbs: It is a major constituent in the essential oils of oregano (Origanum vulgare), thyme (Thymus vulgaris), and savory (Satureja species). landema.commdpi.comnih.gov For instance, the essential oil of Satureja thymbra has been found to contain as much as 39.23% this compound. nih.gov In winter savory (Satureja montana), the concentration of this compound can range from 1.51% to 5.92%, with the highest levels typically observed before the flowering stage. notulaebotanicae.ro

Spices: this compound is present in spices such as cumin (Cuminum cyminum), coriander (Coriandrum sativum), and cinnamon. labeffects.comcaringsunshine.comtrue-blue.co

Citrus Fruits: It is a component of the essential oils derived from citrus fruits like lemons (Citrus limon) and green mandarin (Citrus reticulata). kanhanatureoils.comlandema.com

Other Plants: Other notable sources include tea tree (Melaleuca alternifolia), grapes, celery, ginger, and pepper. labeffects.comcaringsunshine.comcaringsunshine.comessentialoil.in It has also been identified in coniferous trees such as cypress and juniper. kanhanatureoils.com

The presence and concentration of this compound can vary depending on the plant species, chemotype, geographical location, and the specific part of the plant from which the essential oil is extracted. mdpi.com

Table 1: Botanical Sources of this compound

Botanical SourceScientific NamePlant Part
OreganoOriganum vulgareAerial parts
ThymeThymus vulgarisAerial parts
Winter SavorySatureja montanaAerial parts
CuminCuminum cyminumSeeds
CorianderCoriandrum sativumSeeds, Leaves
LemonCitrus limonFruit peel
Tea TreeMelaleuca alternifoliaLeaves
Green MandarinCitrus reticulataFruit peel
GrapesVitis viniferaFruit
CeleryApium graveolensSeeds
GingerZingiber officinaleRhizome
PepperPiper nigrumFruit
CypressCupressus sempervirensNeedles, Twigs
JuniperJuniperus communisBerries
This table is not exhaustive and represents a selection of common botanical sources.

Endogenous Biosynthetic Pathways in Plants

The biosynthesis of this compound in plants, like other monoterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways located in different cellular compartments.

Mevalonate (B85504) (MVA) Pathway Contribution

The mevalonate (MVA) pathway, located in the cytosol, is one of the routes for the production of IPP. This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Subsequent enzymatic reactions convert HMG-CoA into mevalonate, which is then phosphorylated and decarboxylated to yield IPP. While the MVA pathway is a source of IPP for sesquiterpene and triterpene biosynthesis, the primary precursors for monoterpene synthesis, including this compound, are largely derived from the MEP pathway.

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, occurs in the plastids of plant cells. This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids. The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. Through a series of enzymatic steps, this leads to the formation of 2-C-methyl-D-erythritol 4-phosphate and ultimately to the production of both IPP and DMAPP.

Enzymes Involved in this compound Cyclization (e.g., this compound Synthase)

The final and crucial step in the biosynthesis of this compound is the cyclization of the C10 precursor, geranyl pyrophosphate (GPP). GPP is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase.

The conversion of GPP to this compound is catalyzed by a specific class of enzymes known as monoterpene synthases, with This compound synthase being the key enzyme. This enzyme facilitates the intricate intramolecular cyclization of the linear GPP molecule. The reaction mechanism involves the ionization of GPP to a geranyl cation, followed by isomerization and subsequent cyclization to form the characteristic p-menthane (B155814) skeleton of this compound. The precise folding of the GPP substrate within the active site of the this compound synthase dictates the specific ring closure and subsequent proton eliminations that result in the formation of this compound as the primary product.

Advanced Biotechnological Production of this compound

The growing demand for this compound in various industries has spurred the development of biotechnological production methods as an alternative to traditional extraction from plant sources or chemical synthesis. herts.ac.uk

Metabolic Engineering Strategies in Microbial Hosts (e.g., Escherichia coli)

Metabolic engineering of microorganisms, particularly the bacterium Escherichia coli, has emerged as a promising strategy for the sustainable and scalable production of this compound. herts.ac.uk This approach involves the genetic modification of the microbial host to introduce and optimize the biosynthetic pathway for the target compound.

Key metabolic engineering strategies include:

Heterologous Expression of Plant-Derived Genes: The gene encoding this compound synthase from a plant source is introduced into E. coli. This provides the microbial host with the enzymatic machinery to convert the endogenously produced GPP into this compound.

Enhancement of Precursor Supply: To increase the yield of this compound, the native metabolic pathways of E. coli are engineered to enhance the production of the precursors IPP and DMAPP. This can involve overexpressing key enzymes in the MEP pathway and downregulating competing pathways that drain the precursor pool.

Optimization of Fermentation Conditions: The production of this compound can be further improved by optimizing the fermentation process, including factors such as temperature, pH, nutrient supply, and aeration.

Through these metabolic engineering efforts, researchers have successfully engineered strains of E. coli capable of producing this compound from simple carbon sources like glucose via fermentation. herts.ac.uk This biotechnological approach offers the potential for a more controlled, consistent, and sustainable supply of this compound.

Heterologous Expression Systems for this compound Synthesis

The microbial production of this compound (γ-terpinene) relies on heterologous expression, a technique where genes from one species are inserted into a host organism to produce compounds not native to the host. nih.gov The most common hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, chosen for their rapid growth, well-understood genetics, and established fermentation technologies. rsc.orgoup.com

The core of this strategy involves introducing a biosynthetic pathway into the host organism. nih.gov This typically requires at least two key enzymes: a geranyl diphosphate (B83284) synthase (GPPS) to produce the monoterpene precursor, geranyl diphosphate (GPP), and a γ-terpinene synthase (TPS) to convert GPP into γ-terpinene. nih.govrsc.org Researchers have successfully expressed GPPS genes from sources like Abies grandis (grand fir) and TPS genes from plants such as Thymus vulgaris (thyme) and Citrus unshiu (satsuma mandarin). rsc.orgamazonaws.com

To ensure a sufficient supply of GPP, the precursor molecule, engineers often introduce a heterologous mevalonate (MVA) pathway into E. coli. mdpi.com The MVA pathway, typically found in eukaryotes, converts acetyl-CoA into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all terpenes. researchgate.net This engineered pathway provides the necessary precursors for the introduced GPPS to synthesize GPP. rsc.orgresearchgate.net

A significant challenge in using plant-derived enzymes in bacterial hosts is their potential for incorrect folding, leading to insoluble and inactive proteins called inclusion bodies. mdpi.com Studies have shown that the solubility of plant terpene synthases in E. coli can be significantly improved by truncating the N-terminal transit peptides, which are sequences that direct the protein to plastids in plant cells but can cause misfolding in bacteria. mdpi.com For instance, removing the transit peptide from γ-terpinene synthase has been shown to reduce the formation of inclusion bodies and enhance soluble protein expression. mdpi.com

The following table summarizes examples of heterologous expression systems developed for γ-terpinene production.

Host OrganismKey Genes ExpressedPathway IntroducedReported Titer (mg/L)
Escherichia colimvaS, mvaE, Erg12, Erg8, Erg19, Idi1, GPPS2, TPS2Mevalonate (MVA) Pathway80 patsnap.com
Escherichia coliGPPS2 (Abies grandis), TPS2 (Thymus vulgaris), Heterologous MVA pathwayMevalonate (MVA) Pathway275.41 nih.govresearchgate.net
Aspergillus nidulansγ-terpinene synthase (Citrus unshiu)N/A (Utilized native precursors)Not quantified, but production confirmed amazonaws.com

Optimization of Fermentation Conditions for Enhanced this compound Yield

Once a genetically engineered microbe capable of producing γ-terpinene is constructed, optimizing the fermentation conditions is crucial for maximizing the product yield. rsc.org Key parameters such as carbon source, pH, temperature, and fermentation strategy are systematically adjusted to create the ideal environment for both cell growth and product synthesis. nih.gov

Carbon Source and pH: The choice of carbon source can significantly impact yield. While glucose is a common substrate, studies have shown that glycerol (B35011) can be a more effective feedstock for γ-terpinene production in engineered E. coli. rsc.org The optimal carbon source is often linked to the pH of the culture medium. For example, one study found that at a lower pH of 6.0, using glycerol as the carbon source resulted in a 3.64-fold increase in γ-terpinene production compared to glucose. rsc.org

Temperature: Temperature is another critical factor, particularly after the induction of heterologous protein expression. A common strategy involves maintaining an optimal temperature for cell growth (e.g., 37°C) and then lowering it (e.g., to 30°C) after adding an inducer like IPTG. researchgate.netresearchgate.net This temperature shift can promote proper protein folding and enhance the activity of the introduced enzymes, leading to higher product yields. researchgate.net

Fed-Batch Fermentation: The fermentation method itself plays a vital role. While shake-flask cultures are useful for initial screening, fed-batch fermentation in a bioreactor can dramatically increase the final product concentration. rsc.org In a fed-batch process, nutrients like glycerol are continuously or sequentially fed to the culture, which prevents substrate depletion and maintains cell productivity over a longer period. This method has been shown to increase γ-terpinene titers from 19.42 mg/L in optimized batch cultures to 275.41 mg/L in a fed-batch system. nih.govresearchgate.net

The table below details the impact of optimizing specific fermentation parameters on γ-terpinene production in an engineered E. coli strain.

Parameter OptimizedConditionResulting γ-terpinene Titer (mg/L)
Carbon Source & pHGlycerol, pH 6.03.26 rsc.org
Glycerol Concentration100 g/L (in shake-flask)19.42 rsc.org
Fermentation Scale-upFed-batch fermentation in 5L bioreactor275.41 rsc.org

Genetic Engineering Approaches for Pathway Manipulation

Beyond introducing the necessary enzymes, further genetic engineering of the host organism is employed to manipulate metabolic pathways and channel more resources towards γ-terpinene synthesis. nih.gov These approaches aim to increase the availability of precursors, enhance pathway efficiency, and ensure the stability of the engineered strain. nih.govmdpi.com

Enhancing the Precursor Supply: A primary strategy is to boost the intracellular pool of the terpene building blocks, IPP and DMAPP. oup.com This is often achieved by overexpressing crucial genes within the heterologous MVA pathway. For example, increasing the expression of mvaE (acetyl-CoA acetyltransferase/HMG-CoA reductase) and mvaS (HMG-CoA synthase) from Enterococcus faecalis in E. coli has been shown to significantly increase the production of mevalonate, a key intermediate. nih.govrsc.org Further enhancement of downstream MVA pathway genes (ERG12, ERG8, ERG19, and IDI1) helps convert this accumulated mevalonate into IPP and DMAPP. nih.gov

Genomic Integration for Stability: Relying on plasmids to carry the heterologous genes can lead to instability and high metabolic burden on the host cells. nih.gov To create more stable and robust production strains, engineers integrate the biosynthetic pathway genes directly into the host's chromosome. nih.govrsc.org This approach reduces the need for antibiotics to maintain plasmids and leads to more consistent gene expression during long-term fermentation. nih.gov

Advanced Genome Editing with CRISPR-Cas9: The development of CRISPR-Cas9 technology has revolutionized metabolic engineering. nih.govwikipedia.org This powerful tool allows for precise and efficient editing of an organism's genome. crisprtx.com It can be used to "knock out" genes that divert precursors to competing metabolic pathways, thereby increasing the flux towards the desired product. wikipedia.orgfrontiersin.org Furthermore, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems, which use a deactivated Cas9 (dCas9) fused to transcriptional repressors or activators, allow for the fine-tuning of gene expression. synthego.com This enables engineers to precisely down-regulate competing pathways or up-regulate the γ-terpinene pathway without making permanent changes to the DNA sequence. nih.govsynthego.com

The following table illustrates the step-wise genetic modifications in an E. coli strain and their effect on pathway intermediates and final product, demonstrating the power of targeted engineering.

Strain DesignationGenetic ModificationKey Outcome
HW2Introduction of mvaE and mvaSAccumulation of mevalonate rsc.org
HW3Overexpression of mvaE and mvaSFive-fold increase in mevalonate compared to HW2 rsc.org
HW4Enhancement of downstream MVA genes (ERG12, ERG8, ERG19, IDI1)Conversion of accumulated mevalonate towards IPP/DMAPP nih.govrsc.org
HW5Integration of downstream MVA genes into the chromosomeDecreased mevalonate accumulation, stable strain for fed-batch fermentation, production of 275.41 mg/L γ-terpinene nih.govrsc.org

Pharmacological and Biological Activities of Gamma Terpinene: Mechanisms and Applications

Antioxidant Activity and Oxidative Stress Modulation

Gamma-terpinene, a monoterpene found in various essential oils, demonstrates notable antioxidant properties through several distinct mechanisms. ebi.ac.ukresearchgate.net Unlike typical phenolic antioxidants, its action is characterized by an unusual and effective means of mitigating oxidative stress. ebi.ac.uknih.gov

Mechanisms of Lipid Peroxidation Inhibition

This compound has been shown to retard the peroxidation of lipids, such as linoleic acid. nih.govcanada.caacs.org The primary mechanism behind this inhibition involves a rapid cross-reaction between hydroperoxyl radicals (HOO•), generated during the oxidation of this compound, and linoleylperoxyl radicals (LOO•). nih.govcanada.caacs.org This fast termination step effectively shortens the kinetic chain length of lipid peroxidation. The oxidation of this compound itself yields p-cymene (B1678584) as the main organic product. nih.govcanada.caacs.org This process presents a different antioxidant strategy compared to the hydrogen atom donation typical of antioxidants like vitamin E. ebi.ac.uknih.govacs.org

Synergistic Antioxidant Effects with Phenolic Compounds (e.g., Alpha-Tocopherol, Polyphenols)

While this compound alone can be inactive or show weak antioxidant effects, it exhibits significant synergistic activity when combined with phenolic antioxidants like α-tocopherol and its analogue, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMHC). unibo.itacs.org This synergy is also observed with polyphenolic compounds such as caffeic acid phenethyl ester (CAPE). researchgate.netcornell.edu The mechanism for this synergy lies in the ability of the hydroperoxyl radicals (HOO•) generated from this compound to regenerate the phenolic antioxidant. researchgate.netunibo.itresearchgate.net The HOO• radical donates a hydrogen atom to the phenoxyl radical of the antioxidant, restoring it to its active phenolic form and thus prolonging its protective effect. researchgate.netunibo.itacs.org This synergistic interaction has been demonstrated to be effective at both low (30°C) and high (130°C) temperatures. researchgate.net Studies have shown a concentration-dependent relationship, where increasing the concentration of this compound leads to a longer induction period of antioxidant protection by α-tocopherol. unibo.itacs.org However, this synergistic effect is not universal, as this compound does not enhance the activity of all phenolic antioxidants, such as BHT, TBHQ, and catechol. unibo.itacs.org

In Vitro and In Vivo Models of Antioxidant Efficacy

The antioxidant efficacy of this compound has been evaluated in various experimental models. In vitro studies have demonstrated its ability to scavenge free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radicals. caymanchem.com It has also been shown to reduce AAPH-induced hemolysis in isolated human erythrocytes. caymanchem.com The inhibition of lipid peroxidation has been observed in systems containing methyl linoleate (B1235992) and egg yolk phospholipids. unibo.it

In vivo research has provided further evidence of its antioxidant capabilities. In a study using spontaneously hypertensive rats, this compound treatment led to an increase in the activity of the antioxidant enzyme catalase in erythrocytes. nih.govtandfonline.com Another in vivo model using Triton WR1339-treated rats showed that this compound administration reduced the induced increases in serum cholesterol and triglyceride levels. caymanchem.com Additionally, this compound has been investigated for its effects against the parasite Trypanosoma evansi both in vitro and in vivo, demonstrating a trypanocidal effect. nih.gov

Table 1: Summary of In Vitro and In Vivo Antioxidant Efficacy of this compound

Model Type Model/Assay Observed Effect of this compound Reference(s)
In Vitro DPPH Radical Scavenging Scavenges free radicals caymanchem.com
In Vitro ABTS Radical Scavenging Scavenges free radicals caymanchem.com
In Vitro AAPH-Induced Hemolysis Reduces hemolysis in human erythrocytes caymanchem.com
In Vitro Lipid Peroxidation (Methyl Linoleate) Inhibits peroxidation unibo.it
In Vitro Trypanosoma evansi Exhibits trypanocidal activity nih.gov
In Vivo Spontaneously Hypertensive Rats Increases catalase activity in erythrocytes nih.govtandfonline.com
In Vivo Triton WR1339-Treated Rats Reduces serum cholesterol and triglycerides caymanchem.com
In Vivo Trypanosoma evansi Infected Mice Extends longevity of animals nih.gov

Anti-inflammatory Efficacy and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory and immunomodulatory properties, which have been demonstrated in a variety of preclinical models. mdpi.comresearchgate.netnih.gov These effects are largely attributed to its ability to modulate the production of key signaling molecules involved in the inflammatory cascade. mdpi.comnih.govbrazilianjournals.com.br

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

A primary mechanism of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. nih.govsemanticscholar.org Research has consistently shown that this compound can reduce the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netbrazilianjournals.com.brresearchgate.net

In a carrageenan-induced peritonitis model in mice, treatment with this compound resulted in a significant reduction of both IL-1β and TNF-α in the peritoneal exudate. researchgate.net Similarly, in a model of acute lung injury induced by lipopolysaccharide (LPS), this compound treatment inhibited the production of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. brazilianjournals.com.br Studies using LPS-stimulated murine macrophages have also confirmed that this compound can decrease the production of IL-1β and IL-6. semanticscholar.orgresearchgate.net This modulation of pro-inflammatory cytokines is a key factor in its ability to alleviate inflammatory responses in various tissues. mdpi.combrazilianjournals.com.br

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Preclinical Models

Model Cytokine Effect of this compound Reference(s)
Carrageenan-Induced Peritonitis (Mice) IL-1β Reduction researchgate.net
Carrageenan-Induced Peritonitis (Mice) TNF-α Reduction researchgate.net
LPS-Induced Acute Lung Injury (Mice) IL-1β Reduction brazilianjournals.com.br
LPS-Induced Acute Lung Injury (Mice) IL-6 Reduction brazilianjournals.com.br
LPS-Induced Acute Lung Injury (Mice) TNF-α Reduction brazilianjournals.com.br
LPS-Stimulated Murine Macrophages IL-1β Reduction semanticscholar.orgresearchgate.net
LPS-Stimulated Murine Macrophages IL-6 Reduction semanticscholar.orgresearchgate.net

Enhancement of Anti-inflammatory Cytokines (e.g., IL-10)

This compound has demonstrated the ability to modulate the immune response by enhancing the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). In studies involving lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, treatment with this compound led to a significant increase in the production of IL-10. researchgate.netnih.gov This effect is crucial as IL-10 is a key cytokine involved in limiting and resolving inflammatory responses. thieme-connect.com The anti-inflammatory activity of this compound, through the elevation of IL-10 levels, contributes to a reduction in leukocyte influx and mitigates the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.net

The mechanism behind this enhancement is linked to the prostaglandin (B15479496) E2 (PGE2)/IL-10 axis. researchgate.netnih.gov Research has shown that in macrophages from mice deficient in the IL-10 gene, this compound was unable to inhibit the production of pro-inflammatory cytokines IL-1β and IL-6, highlighting the central role of IL-10 in its anti-inflammatory action. researchgate.netnih.gov

Involvement of Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2) Pathways

The anti-inflammatory effects of this compound are intricately linked to the Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2) pathways. Studies have revealed that this compound treatment in LPS-stimulated macrophages is accompanied by increased levels of the enzyme COX-2 and its product, the lipid mediator PGE2. researchgate.netnih.govthieme-connect.com This increase in PGE2 is instrumental in promoting the production of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov

The direct involvement of this pathway was confirmed through experiments where the inhibition of COX-2 with nimesulide (B1678887) abolished the potentiating effect of this compound on IL-10 production. researchgate.netnih.gov Furthermore, this inhibition also negated the suppressive effect of this compound on the pro-inflammatory cytokines IL-1β and IL-6. researchgate.netnih.gov These findings strongly suggest that this compound's ability to reduce pro-inflammatory cytokine production is dependent on the PGE2/IL-10 axis. researchgate.netnih.gov In vivo studies have also shown that this compound can reduce paw edema induced by PGE2 in mice. researchgate.netnih.govlipidmaps.orgcaymanchem.com

Inhibition of Cellular Signaling Pathways (e.g., TLR4, p38 Kinase, NF-κB)

This compound exerts its anti-inflammatory effects by inhibiting key cellular signaling pathways, including Toll-like receptor 4 (TLR4), p38 mitogen-activated protein kinase (p38 Kinase), and nuclear factor-kappa B (NF-κB). In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound was shown to decrease the expression of TLR4 and the activity of p38 kinase and NF-κB(p65). brazilianjournals.com.br

The inhibition of these pathways is significant as TLR4 is a primary receptor that recognizes LPS and initiates the inflammatory cascade. mdpi.com Downstream of TLR4, the activation of p38 and NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines. mdpi.com By suppressing the TLR4/p38/NF-κB signaling axis, this compound effectively reduces the production of pro-inflammatory mediators. brazilianjournals.com.brbrazilianjournals.com.br Specifically, thymol (B1683141), a related monoterpene, has been shown to suppress the TLR4-mediated NF-κB pathway. mdpi.com In vitro studies using peripheral blood mononuclear cells also indicated that this compound can reduce the gene expression levels of NFKB1. drugsandalcohol.ie

Impact on Inflammatory Cell Migration and Tissue Edema

This compound has been shown to have a significant impact on reducing inflammatory cell migration and tissue edema in various in vivo models of acute inflammation. researchgate.netnih.gov In a carrageenan-induced peritonitis model, this compound treatment effectively reduced neutrophil migration. researchgate.netnih.gov Similarly, in an acute lung injury model, it diminished neutrophil migration into the lung tissue. researchgate.netnih.govbrazilianjournals.com.br This reduction in leukocyte migration is a critical aspect of its anti-inflammatory properties. researchgate.net

Furthermore, this compound has demonstrated anti-edematogenic effects. It has been observed to reduce paw edema induced by various inflammatory agents such as carrageenan, histamine, and bradykinin (B550075) in mice. researchgate.netnih.govlipidmaps.orgcaymanchem.com Treatment with this compound also inhibited fluid extravasation in an acetic acid model of microvascular permeability. researchgate.netnih.govcaymanchem.com In a zymosan-induced arthritis model, this compound significantly decreased leukocyte migration and joint edema. researchgate.netnih.gov These findings collectively demonstrate that this compound can alleviate key inflammatory parameters like edema and cell migration to the site of inflammation. researchgate.netnih.gov

Antimicrobial Properties and Mechanisms of Action

This compound, a component of many essential oils, exhibits notable antimicrobial properties. nih.gov Its mechanism of action is often attributed to its ability to disrupt the cellular integrity of microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.orgmdpi.com Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). acs.org The antibacterial effect is thought to be due, at least in part, to the perturbation of the lipid fraction of the bacterial plasma membrane, leading to altered membrane properties. acs.org

The mechanism of action involves damaging the cell wall and membrane, leading to the leakage of cellular contents like proteins and lipids. academicjournals.org For instance, this compound was found to induce the leakage of protein and lipid from both Gram-positive (Listeria monocytogenes, Streptococcus pyogenes) and Gram-negative (Proteus vulgaris, Escherichia coli) bacteria. academicjournals.org It has shown bactericidal activity against several strains, particularly at higher concentrations. academicjournals.org

Below is a table summarizing the antibacterial activity of this compound against various bacteria.

BacteriaTypeActivityReference
Staphylococcus aureusGram-PositiveInhibitory acs.org
Escherichia coliGram-NegativeInhibitory acs.org
Listeria monocytogenesGram-PositiveBactericidal academicjournals.org
Streptococcus pyogenesGram-PositiveBactericidal academicjournals.org
Proteus vulgarisGram-NegativeBacteriostatic academicjournals.org

Antifungal Activity

This compound possesses antifungal properties against a variety of fungal species. caringsunshine.com In vitro studies have demonstrated its effectiveness against fungi such as Candida albicans and Aspergillus niger. caringsunshine.com The proposed mechanism of its antifungal action involves the disruption of the fungal cell membrane and inhibition of fungal growth. caringsunshine.com

It has shown potential antifungal activity against Sporothrix schenckii and Sporothrix brasiliensis, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 500.0 µg/mL. bioline.org.br Scanning electron microscopy has revealed that it can cause morphological alterations in the hyphae of these fungi. bioline.org.br this compound has also been identified as a contributor to the antifungal properties of essential oils against dermatophytes like Trichophyton rubrum. caringsunshine.comunito.it

The table below presents the antifungal activity of this compound against different fungal strains.

FungusActivityMIC/MFCReference
Candida albicansAntifungalMFC: 16 mg/mL caringsunshine.commdpi.com
Aspergillus nigerAntifungal- caringsunshine.com
Sporothrix schenckiiAntifungalMIC: 62.5-500.0 µg/mL bioline.org.br
Sporothrix brasiliensisAntifungalMIC: 125.0-250.0 µg/mL bioline.org.br
Trichophyton rubrumAntifungalMIC: 0.5% (v/v) unito.it
Post-harvest spoilage fungiAntifungalMIC: 28.4 µg/L nih.gov

Mechanisms of Cell Membrane Disruption and Leakage (Protein, Lipid)

This compound, a key constituent of many essential oils, exhibits its antimicrobial effects in part through the disruption of microbial cell membranes. This lipophilic monoterpene can easily partition into the lipid bilayer of bacterial cell membranes, leading to a cascade of events that compromise membrane integrity and function. researchgate.nettandfonline.com The insertion of this compound into the membrane disturbs the lipid and protein structures, making the membrane more permeable. researchgate.net This increased permeability leads to the leakage of vital intracellular components, such as proteins and lipids, ultimately contributing to cell death. researchgate.netscispace.com

Studies have demonstrated that this compound induces the leakage of both protein and lipid contents from bacterial cells. researchgate.netscispace.comajol.info In a comparative study, this compound showed a significant effect on lipid leakage, displaying the highest activity in inducing the release of lipid content from treated bacteria compared to other monoterpenes like α-terpineol and eugenol. researchgate.netajol.info The leakage of proteins from bacteria such as Listeria monocytogenes, Streptococcus pyogenes, Proteus vulgaris, and Escherichia coli has been observed following treatment with this compound. scispace.com This disruption of the cell's structural and functional integrity through the loss of essential macromolecules is a key mechanism behind its bactericidal action. researchgate.netajol.info

The table below summarizes the effects of this compound on membrane leakage in various bacteria.

Bacterial StrainEffect on MembraneObservation
Listeria monocytogenesProtein and Lipid LeakageInduction of cell lysis. researchgate.netscispace.com
Streptococcus pyogenesProtein and Lipid LeakageInduction of cell lysis. researchgate.netscispace.com
Proteus vulgarisProtein and Lipid LeakageSignificant membrane damage. researchgate.netscispace.com
Escherichia coliProtein and Lipid LeakageSignificant membrane damage. researchgate.netscispace.com

Potential as Antimicrobial Agents

This compound has demonstrated significant potential as an antimicrobial agent, exhibiting efficacy against a range of bacteria and fungi. vedaoils.comontosight.aimedchemexpress.com Its antimicrobial properties are a subject of growing interest for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance. ontosight.airjptonline.org

Research has shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. vedaoils.comresearchgate.net For instance, it has shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Escherichia coli, Listeria monocytogenes, and Streptococcus pyogenes. scispace.comrjptonline.org The antimicrobial action is often attributed to its ability to disrupt cell membranes, as detailed in the previous section. researchgate.net Furthermore, some studies have explored the synergistic effects of this compound with conventional antibiotics, suggesting it could be used to enhance the efficacy of existing treatments and potentially reverse antibiotic resistance. rjptonline.org

In addition to its antibacterial properties, this compound also exhibits antifungal activity. vedaoils.com This broad-spectrum antimicrobial activity makes it a versatile compound with potential applications in various fields, including natural remedies and food preservation. vedaoils.com The table below presents a summary of the antimicrobial activity of this compound against selected microorganisms.

MicroorganismTypeActivity
Staphylococcus aureusGram-positive bacteriaAntibacterial rjptonline.org
Escherichia coliGram-negative bacteriaAntibacterial scispace.com
Listeria monocytogenesGram-positive bacteriaAntibacterial scispace.com
Streptococcus pyogenesGram-positive bacteriaAntibacterial scispace.com
Various fungiFungiAntifungal vedaoils.com

Antinociceptive and Analgesic Effects

This compound has been shown to possess notable antinociceptive and analgesic properties, suggesting its potential as a natural pain-relieving agent. medchemexpress.comnih.govresearchgate.net Studies have demonstrated its effectiveness in various animal models of pain, indicating both central and peripheral mechanisms of action. nih.govresearchgate.net

Involvement of Cholinergic System in Pain Modulation

The cholinergic system plays a role in the antinociceptive effects of this compound. nih.govnih.gov Research has shown that the analgesic effect of this compound can be inhibited by pretreatment with cholinergic antagonists such as atropine (B194438) (a muscarinic receptor antagonist) and mecamylamine (B1216088) (a nicotinic receptor antagonist). nih.govnih.gov This suggests that this compound's pain-modulating effects are, at least in part, mediated through the activation of both muscarinic and nicotinic cholinergic receptors. nih.govresearchgate.net The involvement of the cholinergic system points to a complex mechanism of action that includes modulation of neurotransmission in pain pathways. mdpi.com

Involvement of Opioid System in Pain Modulation

The opioid system is another key pathway implicated in the antinociceptive action of this compound. nih.govnih.gov Studies have demonstrated that the analgesic effect of this compound is significantly reduced by the administration of naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov This finding strongly suggests that this compound produces its antinociceptive effects, at least partially, through interaction with the opioid system. nih.gov The activation of opioid receptors is a well-established mechanism for pain relief, and the ability of this compound to engage this system highlights its potential as an analgesic. nih.govresearchgate.net

Evaluation in Chemical Nociception Models

The antinociceptive properties of this compound have been evaluated in various chemical nociception models in animals. These models use chemical irritants to induce a pain response, allowing for the assessment of potential analgesic compounds. This compound has shown significant antinociceptive effects in tests such as the formalin, capsaicin, and glutamate-induced pain models. nih.govnih.govresearchgate.net

In the formalin test, which has two phases representing neurogenic and inflammatory pain, this compound reduced the licking time in both phases. nih.gov Its effectiveness in the capsaicin-induced nociception model points to an interaction with vanilloid receptors (TRPV1), which are crucial in the transmission of nociceptive signals. nih.gov Furthermore, this compound demonstrated a significant reduction in pain behavior in the glutamate-induced nociception test, indicating its ability to interfere with the primary excitatory neurotransmitter involved in pain transmission. nih.govnih.gov

The table below summarizes the findings from chemical nociception models.

Nociception ModelEffect of this compoundImplied Mechanism
Formalin TestReduction of nociceptive behavior in both phases. nih.govCentral and peripheral analgesic action. mdpi.com
Capsaicin TestSignificant reduction in licking time. nih.govInteraction with TRPV1 receptors. nih.gov
Glutamate TestSignificant inhibition of glutamate-induced nociception. nih.govnih.govInterference with excitatory neurotransmission. nih.gov

Antiplatelet Activity and Thrombotic Regulation

Recent research has highlighted the potential of this compound in the regulation of hemostasis, specifically through its antiplatelet activity. researchgate.netresearchgate.netnih.gov This suggests a possible role for this compound in the management of thromboembolic diseases. researchgate.net

Studies have shown that this compound can reduce platelet aggregation. researchgate.netresearchgate.netnih.gov In vitro experiments using spontaneously hypertensive rats demonstrated that this compound was able to decrease platelet aggregation. researchgate.net Molecular docking studies have suggested that this compound has a good affinity for the P2Y12 receptor, a key receptor involved in platelet activation and aggregation. researchgate.netresearchgate.net By potentially acting on this receptor, this compound may interfere with the signaling pathways that lead to the formation of blood clots. researchgate.net

The antiplatelet effect of this compound, combined with its previously reported antioxidant properties, suggests it could be a promising candidate for further investigation as a therapeutic agent in the control of thrombotic events. researchgate.netresearchgate.netnih.gov The table below outlines the key findings related to the antiplatelet activity of this compound.

Study TypeModelKey Findings
In vitroPlatelet-rich plasma from spontaneously hypertensive ratsReduced platelet aggregation. researchgate.net
In silicoMolecular dockingGood affinity for the P2Y12 receptor. researchgate.netresearchgate.net

Affinity for Purinergic Receptors (e.g., P2Y12 Receptor)

In silico studies have demonstrated that this compound (γ-TPN) exhibits a notable affinity for purinergic receptors, particularly the P2Y12 receptor. nih.govresearchgate.netresearchgate.net Molecular docking analyses have calculated the binding affinity of γ-TPN for the P2Y12 receptor to be approximately -6.450 ± 0.232 Kcal/mol. nih.govresearchgate.netresearchgate.net This strong interaction suggests that γ-TPN may act as a blocker of P2Y12 function, a key receptor involved in platelet activation and aggregation. researchgate.net The interaction is a critical aspect of its potential antiplatelet activity. researchgate.net

Effects on Platelet Aggregation Reversal

This compound has shown a significant effect on the reversal of platelet aggregation. nih.govresearchgate.netresearchgate.net In studies involving murine endothelial cells (SVEC 4-10), pre-incubation with γ-TPN led to a marked reduction in platelet aggregation. nih.govresearchgate.netresearchgate.net Specifically, at concentrations of 50 µM and 100 µM, γ-TPN reduced platelet aggregation by 51.57% and 44.20%, respectively. nih.govresearchgate.net These findings underscore the potential of this compound in modulating platelet function and its promise for applications in conditions related to thromboembolic diseases. nih.govresearchgate.netresearchgate.net

Link to Oxidative Stress Reduction in Platelet Function

The antiplatelet activity of this compound is also linked to its ability to reduce oxidative stress. nih.govresearchgate.netresearchgate.net Oxidative stress is a known factor that can enhance platelet activation and aggregation. By mitigating oxidative stress, γ-TPN can indirectly contribute to the reversal of platelet aggregation. nih.govresearchgate.netresearchgate.net In silico analysis has shown that γ-TPN has an affinity for the enzymes catalase and glutathione (B108866) reductase, and in vivo studies have demonstrated an increase in catalase activity in erythrocytes of rats treated with γ-TPN. tandfonline.com

Anticancer Potential and Cytotoxicity Studies

Recent research has highlighted the potential of this compound as an anticancer agent, with investigations focusing on its cytotoxic effects on various cancer cell lines.

In Silico Analysis of Anticancer Activity via Molecular Docking

Molecular docking studies have been instrumental in exploring the anticancer potential of this compound. These in silico analyses have revealed that γ-TPN can bind to several protein targets implicated in cancer development. For instance, it has shown a high binding affinity for the breast cancer target protein ERα with a docking score of -6.6 Kcal/mol. researchgate.net Further studies have indicated that γ-terpinene exhibits a robust binding profile with PTGS2 (docking score of -6.60 kcal/mol) and moderate affinities with ESR1 and PPARG, suggesting its ability to modulate multiple signaling pathways involved in tumorigenesis. mdpi.com

In Vitro Cytotoxicity on Cell Lines

The cytotoxic effects of this compound have been evaluated against various cell lines. It has demonstrated moderate cytotoxicity against normal murine endothelial (SVEC 4-10) and fibroblast (L-929) cells, with CC50 values of 366.7 µM and 333.3 µM, respectively. nih.govresearchgate.netresearchgate.net In contrast, γ-TPN has shown more potent activity against certain cancer cell lines. For example, it reduced the proliferation of melanoma B16-F10 tumor cells with an IC50 value of 38.19 µM, while showing no significant effect on the viability of normal RAW 264.7 macrophages. tandfonline.com Another study found that an essential oil containing γ-terpinene as a major component exhibited IC50 values of 156 μg/ml on 5637 and KYSE cancer cell lines. nih.gov However, in one study, γ-terpinene alone showed low cytotoxic effects on WEHI-3 and macrophage cells. researchgate.net Essential oils from Eucalyptus benthamii, containing γ-terpinene, also displayed cytotoxicity against Jurkat and HeLa tumor cell lines. nih.gov

Interactive Table: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeEffectConcentration/ValueReference
SVEC 4-10Normal Murine EndothelialModerate CytotoxicityCC50 = 366.7 µM nih.govresearchgate.netresearchgate.net
L-929Normal Murine FibroblastModerate CytotoxicityCC50 = 333.3 µM nih.govresearchgate.netresearchgate.net
B16-F10Murine MelanomaReduced ProliferationIC50 = 38.19 µM tandfonline.com
RAW 264.7Normal Murine MacrophageNo significant effect on viability- tandfonline.com
5637Human Bladder CarcinomaCytotoxicityIC50 = 156 µg/ml nih.gov
KYSEHuman Esophageal Squamous CarcinomaCytotoxicityIC50 = 156 µg/ml nih.gov
WEHI-3Murine LeukemiaLow Cytotoxicity- researchgate.net
MacrophageMurine MacrophageLow Cytotoxicity- researchgate.net
JurkatHuman T-cell LeukemiaCytotoxicity- nih.gov
HeLaHuman Cervical AdenocarcinomaCytotoxicity- nih.gov

Insecticidal Activity and Synergism in Pest Control

This compound has been identified as a potent insecticidal agent with the ability to act synergistically with other compounds for enhanced pest control.

Research has shown that γ-terpinene, isolated from the essential oil of Majorana hortensis, exhibits significant insecticidal activity against pests like Spodoptera littoralis and Aphis fabae. foreverest.net When tested in combination with synthetic insecticides such as profenofos (B124560) and methomyl, both γ-terpinene and terpinen-4-ol enhanced the insecticidal activity by two- to threefold. foreverest.net This synergistic effect can help reduce the required dosage of synthetic chemicals, thereby mitigating negative environmental impacts. foreverest.net

Furthermore, γ-terpinene has been shown to have a synergistic effect on the insecticidal activity of β-cypermethrin against the German cockroach (Blattella germanica). acs.org At a concentration of 0.5%, γ-terpinene exhibited a co-toxic factor of 150, which was comparable to the synergistic effect of piperonyl butoxide, a well-known synergist. acs.org Essential oil compounds from Majorana hortensis, including γ-terpinene, have also been found to synergistically mediate insecticidal activity against Aphis fabae and S. littoralis. nih.gov

Interactive Table: Insecticidal and Synergistic Activity of this compound

Target PestCo-administered CompoundObserved EffectReference
Spodoptera littoralisProfenofosEnhanced toxicity (two- to threefold) foreverest.net
Aphis fabaeMethomylEnhanced toxicity (two- to threefold) foreverest.net
Blattella germanicaβ-cypermethrinSynergistic effect (Co-toxic factor of 150) acs.org
Aphis fabaeTerpinen-4-olSynergistic insecticidal activity nih.gov
Spodoptera littoralisTerpinen-4-olSynergistic insecticidal activity nih.gov

Direct Insecticidal Effects

This compound (γ-terpinene), a naturally occurring monoterpene, has demonstrated notable insecticidal properties against a range of insect pests. frontiersin.org Research indicates that γ-terpinene can elicit toxic effects through various modes of action, including contact, fumigation, and as a neurotoxin. frontiersin.orgherts.ac.uk

Studies have shown that γ-terpinene is effective against several significant agricultural and public health pests. For instance, it has exhibited significant toxicity against the Egyptian cotton leafworm (Spodoptera littoralis) and the black bean aphid (Aphis fabae). researchgate.netforeverest.net In comparative studies, γ-terpinene was found to be more toxic to these two insect species than terpinen-4-ol, another common monoterpenoid. researchgate.netforeverest.net The lethal dose (LD50) for γ-terpinene against fourth instars of S. littoralis was determined to be 11.86 µg per larva, while the lethal concentration (LC50) was 23.9 g/L. foreverest.net For adult A. fabae, the LC50 value was 12.2 g/L. foreverest.net

The insecticidal activity of γ-terpinene also extends to other pests such as the Colorado potato beetle (Leptinotarsa decemlineata), the yellow fever mosquito (Aedes aegypti), and the Asian tiger mosquito (Aedes albopictus). foreverest.net Furthermore, it has shown fumigant toxicity against the German cockroach (Blattella germanica) and the rice weevil (Sitophilus oryzae). frontiersin.orgplantprotection.pl

The precise mechanism underlying the insecticidal action of γ-terpinene is still under investigation, however, evidence suggests it may function as a neurotoxin. foreverest.net One proposed mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. samipubco.com Research on the red palm weevil (Rhynchophorus ferrugineus) indicated that treatment with γ-terpinene led to a significant reduction in the activity of key detoxifying and metabolic enzymes, including AChE, carboxylesterase (CarE), and glutathione S-transferase (GST). samipubco.com Another potential mode of action is the antagonism of octopamine (B1677172) receptors, which would disrupt normal nerve function. foreverest.net

Some studies have also pointed to γ-terpinene's ability to induce antinutritional effects in insects. For example, prolonged exposure of S. littoralis larvae to γ-terpinene resulted in reduced growth and development. mdpi.com

Table 1: Direct Insecticidal Activity of this compound Against Various Insect Species

Target Insect Life Stage Assay Type Toxicity Metric Value
Spodoptera littoralis (Egyptian cotton leafworm) Fourth Instar Larva Topical Application LD50 11.86 µg/larva
Spodoptera littoralis (Egyptian cotton leafworm) Fourth Instar Larva Residual Film LC50 23.9 g/L
Aphis fabae (Black bean aphid) Adult Rapid Dipping LC50 12.2 g/L
Aphis fabae (Black bean aphid) Adult Residual Film LC50 14.9 g/L
Rhynchophorus ferrugineus (Red palm weevil) Adult Not Specified LC50 1286 µg/mL
Sitophilus oryzae (Rice weevil) Adult Fumigation (72h) LC50 43.55 µl/L air
Hyalomma marginatum (Tick) Adult Not Specified Knockdown ≥90% at 105 min
Rhipicephalus microplus (Cattle tick) Not Specified Not Specified LC50 3.08 mg/mL

Synergistic Enhancement of Synthetic Insecticides

Beyond its direct insecticidal effects, γ-terpinene has been shown to act as a synergist, enhancing the efficacy of conventional synthetic insecticides. researchgate.net This synergistic action is of significant interest as it can help to reduce the required application rates of synthetic pesticides, potentially mitigating negative environmental impacts and slowing the development of insecticide resistance. researchgate.netforeverest.net

A notable example of this synergy is the interaction of γ-terpinene with the organophosphate insecticide profenofos and the carbamate (B1207046) insecticide methomyl. researchgate.net When tested in combination with these insecticides against S. littoralis and A. fabae, γ-terpinene was found to increase their toxicity by a factor of two to three. researchgate.netforeverest.net The co-toxicity factor for γ-terpinene with profenofos against S. littoralis was +35.3, indicating a potentiation of the insecticide's effect. foreverest.net

More recent research has also demonstrated the synergistic potential of γ-terpinene with pyrethroid insecticides. A study on the German cockroach, Blattella germanica, revealed that γ-terpinene significantly enhanced the insecticidal activity of β-cypermethrin. acs.org The co-toxicity factor in this case was 150, a level of synergism comparable to that of piperonyl butoxide, a well-known synthetic synergist. acs.org

The mechanism behind this synergistic activity is believed to involve the inhibition of the insect's natural defense systems. nih.gov Insects possess metabolic enzymes, such as cytochrome P450 monooxygenases (P450s), that detoxify foreign compounds, including insecticides. nih.gov By inhibiting these enzymes, γ-terpinene allows the synthetic insecticide to persist for longer in the insect's body at a higher concentration, thereby increasing its toxic effect.

Table 2: Synergistic Effects of this compound with Synthetic Insecticides

Target Insect Synthetic Insecticide Enhancement Factor Co-toxicity Factor
Spodoptera littoralis (Egyptian cotton leafworm) Profenofos 2-3 fold increase in toxicity +35.3
Aphis fabae (Black bean aphid) Methomyl 2-3 fold increase in toxicity Not specified
Blattella germanica (German cockroach) β-cypermethrin Not specified 150

Pharmacokinetics, Bioavailability, and Metabolic Fate of Gamma Terpinene

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

Computational, or in silico, models are valuable tools for predicting the pharmacokinetic profile of a compound before extensive in vivo testing is undertaken. For γ-terpinene, software platforms such as SwissADME and PreADMET have been utilized to forecast its ADME properties. herts.ac.ukresearchgate.net

These predictive studies indicate that γ-terpinene possesses a favorable pharmacokinetic profile. herts.ac.ukresearchgate.neteuropeanreview.orgveedalifesciences.com It is characterized as a highly lipid-soluble (lipophilic) molecule, with a predicted Log P value of approximately +4.50. herts.ac.ukresearchgate.neteuropeanreview.orgveedalifesciences.com This high lipophilicity suggests it can readily cross biological membranes. Predictions based on models like the "BOILED-Egg" analysis suggest high human intestinal absorption (HIA). veedalifesciences.com Furthermore, in silico studies indicate that γ-terpinene has good bioavailability. herts.ac.ukresearchgate.neteuropeanreview.org

Table 1: In Silico Predicted ADME Properties of γ-Terpinene

Parameter Predicted Value/Characteristic Source
Molecular Weight 136.23 g/mol nih.gov
Lipophilicity (Log P) ~ +4.50 herts.ac.ukresearchgate.neteuropeanreview.orgveedalifesciences.com
Water Solubility Poor bayer.com
Intestinal Absorption High veedalifesciences.com
Bioavailability Good herts.ac.ukresearchgate.neteuropeanreview.orgveedalifesciences.com
Blood-Brain Barrier (BBB) Permeation Predicted to permeate veedalifesciences.com

Bioavailability Enhancement Strategies

Despite predictions of good bioavailability, the therapeutic efficacy of highly lipophilic compounds like γ-terpinene can be limited by their poor water solubility, which affects systemic absorption. europeanreview.orgnih.gov The high lipophilicity that allows it to cross membranes can also lead to poor dissolution in the aqueous environment of the gastrointestinal tract, presenting a challenge for its use in pharmaceutical formulations. europeanreview.orgnih.gov Consequently, various strategies are being explored to enhance its bioavailability. europeanreview.orgbayer.comnih.govresearchgate.net

Encapsulation technologies are a primary strategy for improving the physicochemical properties and bioavailability of poorly soluble compounds. researchgate.neteuropa.eu

Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming an "inclusion complex". nih.govtandfonline.com This complexation increases the solubility and stability of the guest molecule. nih.govtandfonline.com For γ-terpinene, complexation with beta-cyclodextrin (B164692) (β-CD) has been identified as a promising approach to overcome the limitations imposed by its high lipophilicity and improve systemic absorption. europeanreview.orgnih.gov This strategy can enhance the pharmacological effects of natural products by improving their delivery. europeanreview.org

Lipid Nanoparticles: Nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective for encapsulating lipophilic substances like essential oils and their components. bayer.comindustrialchemicals.gov.au These nanoparticles protect the encapsulated compound, can offer controlled release, and improve stability and solubility. researchgate.netindustrialchemicals.gov.au While specific studies on γ-terpinene encapsulated in lipid nanoparticles are not widely detailed, this technology is a recognized and suitable approach for terpenes in general. bayer.comindustrialchemicals.gov.au

Pharmacokinetic Profiling in Biological Systems

While in silico models provide valuable predictions, in vivo studies are necessary to determine the actual pharmacokinetic behavior of a compound. The pharmacokinetic profile of γ-terpinene is not yet extensively detailed in publicly available literature, with specific parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) being poorly described for mammalian systems. veedalifesciences.comresearchgate.nethmdb.ca

However, several in vivo studies have administered γ-terpinene to animal models. In studies using spontaneously hypertensive rats, γ-terpinene was administered via gavage at doses of 25, 50, and 100 mg/kg for seven days to assess its effects on biological markers. herts.ac.ukeuropeanreview.org Other research in mice involved single oral doses to evaluate pharmacodynamic responses. researchgate.net These studies confirm that γ-terpinene is absorbed after oral administration and elicits systemic effects, aligning with the in silico predictions of good bioavailability. europeanreview.orgresearchgate.net The use of deuterated γ-terpinene (γ-terpinene-d3) is also noted as a tool for more precise quantification in pharmacokinetic and metabolic studies.

Metabolic Transformations and Metabolite Identification

Once absorbed, γ-terpinene undergoes metabolic transformations to facilitate its elimination from the body. Like many other terpenes, it is primarily metabolized through oxidation reactions, catalyzed by cytochrome P450 (CYP450) enzymes, to form more polar, water-soluble metabolites that can be more easily excreted. nih.gov

The primary metabolic pathways for γ-terpinene involve oxidation of the cyclohexadiene ring and the isopropyl side chain. nih.gov Key identified or proposed metabolites include:

p-Cymene (B1678584): This aromatic compound is a major metabolite formed through the dehydrogenation (aromatization) of the γ-terpinene ring. The level of p-cymene has been observed to increase as γ-terpinene degrades.

Hydroxylated Derivatives: Oxidation can occur at various positions. Biotransformation by the fungus Stemphylium botryosum yields p-mentha-1,4-dien-9-ol, which is subsequently oxidized to p-cymene-9-ol. In mammalian systems, related terpenes are known to undergo side-chain oxidation. nih.gov

Terpinen-4-ol: This is another potential metabolite resulting from the oxidation of the ring. herts.ac.uk

Peroxides and Epoxides: Auto-oxidation of γ-terpinene, particularly upon exposure to air or through skin metabolism, can lead to the formation of hydroperoxides and epoxides.

Advanced Analytical and Computational Methodologies for Gamma Terpinene Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the study of γ-terpinene, providing detailed information about its molecular structure, functional groups, and electronic transitions. Various spectroscopic methods are employed, each offering unique insights into the molecule's characteristics.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within the γ-terpinene molecule and for studying its chemical transformations, such as in plasma polymerization. The FT-IR spectrum of the γ-terpinene monomer displays characteristic absorption bands corresponding to its specific vibrational modes. researchgate.net

In studies involving the plasma polymerization of γ-terpinene to form thin films (pp-GT), FT-IR is used to analyze the chemical structure of the resulting polymer. researchgate.netmdpi.com For the monomer, strong signals between 2818 and 2960 cm⁻¹ are attributed to C-H stretching vibrations, while C-H bending vibrations appear as weaker, broad signals from 1300 to 1466 cm⁻¹. researchgate.net Upon polymerization, the spectra change significantly. For instance, a broad absorbance band around 3416 cm⁻¹ can emerge in the polymer film, indicating the O-H stretching vibration of residual water. researchgate.netmdpi.com Additionally, the appearance of a peak near 1707 cm⁻¹ suggests the formation of carbonyl (C=O) groups, likely from the reaction of radical intermediates with oxygen. researchgate.net The combination of Gas Chromatography with FT-IR (GC-FTIR) has proven effective for analyzing mixtures of terpenes, where the distinct IR spectra of isomers like α-pinene, β-pinene, and γ-terpinene allow for their unambiguous identification, which can be challenging for mass spectrometry alone. mdpi.comoup.com

Table 1: Key FT-IR Vibrational Assignments for γ-Terpinene Monomer and Plasma-Polymerized Films

Wavenumber (cm⁻¹)AssignmentMolecule TypeSource(s)
3416O-H stretching (residual water)pp-GT Film researchgate.net
2818 - 2960C-H stretchingMonomer researchgate.net
1707C=O stretching (carbonyl)pp-GT Film researchgate.net
1300 - 1466C-H bendingMonomer researchgate.net
< 1200C-C stretchingMonomer researchgate.net
790 - 850Integrated Band for QuantificationMonomer copernicus.org

Raman spectroscopy, particularly when coupled with Near-Infrared (NIR) technology, serves as a complementary vibrational spectroscopy technique for the analysis of γ-terpinene. optica.orgcapes.gov.br It is highly effective for the quantitative analysis of major components in essential oils. researchgate.net The Raman spectrum of γ-terpinene is characterized by distinct bands that allow for its differentiation and quantification in complex mixtures like citrus or thyme essential oils. optica.orgcapes.gov.brmdpi.com

Key Raman bands for γ-terpinene include a prominent C=C stretching vibration at 1673 cm⁻¹ and a ring vibration at 755 cm⁻¹. researchgate.net These characteristic peaks are instrumental in distinguishing γ-terpinene from its isomers and other components in essential oils. optica.orgmdpi.com Chemometric methods, such as principal component analysis (PCA), applied to Raman spectral data can effectively separate different essential oil products based on their terpene profiles. optica.orgcapes.gov.brmdpi.com This rapid and non-destructive technique shows significant potential for online quality control during industrial processes. optica.orgspectroscopyonline.com

Table 2: Characteristic Raman Bands for γ-Terpinene

Wavenumber (cm⁻¹)AssignmentSource(s)
1673C=C stretching researchgate.net
1446CH₂ deformation researchgate.net
755Ring vibration researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in γ-terpinene and its behavior under certain conditions, such as photodegradation and peroxidation. The UV spectrum of γ-terpinene is useful for monitoring its conversion to other products. For example, during the autoxidation of γ-terpinene, the formation of p-cymene (B1678584) can be tracked by monitoring the increase in absorbance at p-cymene's characteristic maximum. canada.ca

Studies on the photodegradation of essential oils containing γ-terpinene use UV-Vis spectroscopy to observe changes in the absorption profile over time when exposed to UV light. scielo.org.mx The degradation pattern can be monitored by scanning in the 190-350 nm range. scielo.org.mx Furthermore, computational studies using density functional theory (DFT) have been used to model and validate the experimental UV-Vis spectrum of γ-terpinene, providing deeper insights into its electronic properties. researchgate.net

Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is a critical technique for both the identification and quantification of γ-terpinene. MS analysis confirms the molecular weight of γ-terpinene (136.23 Da) by detecting its pseudomolecular or molecular ion. nih.govresearchgate.net In positive electrospray ionization (ESI+) mode, γ-terpinene is observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 137.0. nih.govresearchgate.net

The fragmentation pattern of γ-terpinene in the mass spectrometer provides a structural fingerprint. In studies of plasma polymerization, high-resolution mass spectrometry reveals the presence of the monomer molecular ion [M]⁺ at m/z 136, as well as significant fragment ions such as C₁₀H₁₃⁺ (m/z 133), C₉H₁₁⁺ (m/z 119), and C₇H₉⁺ (m/z 93). unisa.edu.aujcu.edu.auresearchgate.net These fragments are crucial for understanding the reaction mechanisms occurring in the plasma. GC-MS is widely used for the routine analysis of terpenes in essential oils and other complex samples, with analytical standards of γ-terpinene being used for accurate quantification. chemicalbook.com

Table 3: Characteristic Mass Spectrometry Fragments of γ-Terpinene

m/zIonAnalysis ContextSource(s)
137.0[M+H]⁺ESI-MS nih.govresearchgate.net
136[M]⁺Plasma-phase MS unisa.edu.aujcu.edu.au
133C₁₀H₁₃⁺Plasma-phase MS unisa.edu.aujcu.edu.au
119C₉H₁₁⁺Plasma-phase MS unisa.edu.aujcu.edu.au
93C₇H₉⁺Plasma-phase MS unisa.edu.aujcu.edu.au

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within a material. Its application in γ-terpinene research is primarily focused on the characterization of plasma-polymerized γ-terpinene (pp-GT) thin films. mdpi.comunisa.edu.aujcu.edu.au

XPS analysis provides a detailed understanding of how deposition parameters, such as radiofrequency (RF) power, influence the elemental makeup of the films. unisa.edu.aujcu.edu.au Studies have shown that as the RF deposition power increases, the carbon fraction in the pp-GT film increases while the oxygen content significantly decreases. mdpi.com This indicates a higher degree of precursor fragmentation and a reduction in the incorporation of atmospheric oxygen at higher power levels, which correlates with FT-IR findings. researchgate.netmdpi.com This technique is indispensable for comprehending the relationship between processing conditions and the final chemical properties of the polymer films. unisa.edu.aujcu.edu.au

Table 4: Elemental Composition of Plasma-Polymerized γ-Terpinene (pp-GT) Thin Films at Various RF Powers

RF Deposition Power (W)Carbon (%)Oxygen (%)Source(s)
1088.211.8 mdpi.com
5097.82.1 mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Chromatographic Separation and Characterization

Chromatographic techniques are essential for separating γ-terpinene from the complex mixtures in which it is typically found, such as essential oils, which contain numerous isomeric and structurally related compounds. ethz.chppbanalytical.com

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the most common method for terpene analysis. nih.gov The separation of terpenes, including γ-terpinene, is challenging due to their structural similarities. ethz.ch High-resolution capillary columns are required to achieve adequate separation. nih.gov GC-MS provides both retention time data for initial identification and mass spectra for confirmation and quantification.

High-performance liquid chromatography (HPLC) is also utilized for γ-terpinene analysis. sielc.com Reverse-phase (RP) HPLC methods have been developed using columns like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com For applications compatible with mass spectrometry (LC-MS), formic acid is used in place of phosphoric acid. sielc.com However, achieving chromatographic separation of certain terpene isomers, such as γ-terpinene and terpinolene, can be difficult even with extensive LC method development. thermofisher.com Argentation thin-layer chromatography (TLC), where the silica (B1680970) gel is impregnated with silver nitrate (B79036), has also been shown to be an effective technique for separating isomeric terpenes like α- and γ-terpinene. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile compounds, such as γ-terpinene, within complex mixtures like essential oils. core.ac.ukcore.ac.uk This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk In GC, the volatile components of a sample are vaporized and separated based on their boiling points and affinity for a stationary phase within a capillary column. nuft.edu.ua As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. core.ac.uk

The identification of γ-terpinene in a complex mixture is often challenged by the presence of isomers with very similar chemical structures and mass spectra. core.ac.ukshimadzu.com.sg Therefore, identification typically relies on a combination of the compound's mass spectrum and its retention index. core.ac.uk The retention index is a parameter that helps to standardize the retention time of a compound across different GC systems. Analytical standards of γ-terpinene are often used to confirm its presence by comparing retention times and mass spectra. For instance, GC-MS analysis of essential oils from Thymus vulgaris and tea tree oil from Melaleuca alternifolia has successfully identified and quantified γ-terpinene. Similarly, it has been identified as a component in the essential oils of lime, Satureja khuzistanica, and Origanum vulgare. nih.govscielo.org.mxresearchgate.net

The complexity of essential oils, which can contain numerous terpenes and terpenoids, makes GC-MS an indispensable tool for their analysis. core.ac.uk For example, in a study of an aromatherapy recipe containing a blend of four essential oils, GC-MS analysis identified γ-terpinene as a component of eucalyptus and lime oils. nih.gov The technique's ability to separate and identify individual components in such intricate mixtures is crucial for quality control and understanding the chemical profile of these natural products. nih.govchromatographyonline.com

Quantum Chemical Computations and Molecular Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like γ-terpinene. researchgate.netscispace.com DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular structure of γ-terpinene and explore its spectroscopic properties. researchgate.netplu.mx These calculations provide insights into the molecule's geometry and vibrational frequencies. researchgate.net

DFT studies are crucial for understanding the chemical reactivity and stability of γ-terpinene. rsc.org The reactivity of terpenes with atmospheric oxidants like the nitrate radical (NO3) has been investigated using both experimental and theoretical approaches, highlighting the influence of the chemical structure on reaction rates. copernicus.org For instance, the rate constant for the reaction of γ-terpinene with NO3 has been measured, and DFT can help to elucidate the underlying reaction mechanisms. copernicus.org

Furthermore, DFT calculations can predict various molecular properties that are essential for understanding the behavior of γ-terpinene. These properties include thermodynamic parameters, which can be derived from the electronic properties of the molecule using standard equations of statistical mechanics. rsc.org

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool that helps to visualize the charge distribution and reactive sites of a molecule. researchgate.netreadthedocs.io For γ-terpinene, the MEP surface can be calculated and plotted to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is valuable for predicting how γ-terpinene will interact with other molecules and for understanding its reactive behavior. researchgate.netplu.mx

The MEP surface is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). chalcogen.ro The analysis of the MEP surface, in conjunction with Mulliken atomic charge distribution, can confirm the reactive sites of the γ-terpinene molecule. researchgate.netresearchgate.net This predictive capability is a key aspect of using computational methods to understand chemical reactivity. researchgate.net

HOMO-LUMO Energy Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining the chemical stability and reactivity of a molecule. researchgate.netdergipark.org.tr

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For γ-terpinene, the HOMO-LUMO energies and the resulting energy gap have been computed to assess its stability and molecular reactivity. researchgate.netplu.mx One study reported an energy gap of 5.8767 eV for γ-terpinene. researchgate.net

The energies of the HOMO and LUMO also provide insight into the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net These quantum mechanical descriptors play a significant role in a wide range of chemical interactions. chalcogen.ro

Parameter Description Significance for γ-Terpinene
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap implies greater stability and lower chemical reactivity. A reported value for γ-terpinene is 5.8767 eV. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bioactivity Insights

Natural Bond Orbital (NBO) analysis is a computational technique that provides information about the interactions between orbitals within a molecule, such as intramolecular charge transfer. researchgate.netchalcogen.ro This analysis can be used to understand the bioactivity of molecules like γ-terpinene. researchgate.netresearchgate.net

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand (like γ-terpinene) when it binds to a receptor, which is typically a protein or enzyme. researchgate.net This method is instrumental in understanding the intermolecular interactions that stabilize the ligand-receptor complex and can provide insights into the biological activity of the ligand. researchgate.net

In studies involving γ-terpinene, molecular docking has been employed to investigate its interactions with various biological targets. For example, docking simulations have been used to assess the binding affinity of γ-terpinene with targets such as the estrogen receptor (ERα), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), which are implicated in breast cancer. researchgate.netbsb-muenchen.de One study reported a docking score of -6.6 Kcal/mol for γ-terpinene with the breast cancer target protein ERα. researchgate.net Another study found a binding affinity of -6.9 kcal/mol with the estrogen receptor. researchgate.net

The binding affinity is often expressed as a negative value, where a more negative score indicates a stronger binding interaction. researchgate.net Docking studies have also explored the interactions of γ-terpinene with antioxidant enzymes like catalase and glutathione (B108866) reductase, showing a high affinity with these targets through hydrophobic bonds. tandfonline.com Furthermore, its interactions with prostaglandin (B15479496) E2 synthase (PTGS2) and peroxisome proliferator-activated receptor gamma (PPARG) have been investigated, revealing a robust binding profile. mdpi.com The types of interactions observed in these simulations often include hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.nettandfonline.commdpi.com

Target ProteinReported Binding Affinity/Docking Score (kcal/mol)Key Interactions
Estrogen Receptor α (ERα)-6.6 researchgate.net, -6.9 researchgate.netHydrogen bond, Van der Waals researchgate.net
Progesterone Receptor (PR)--
Human Epidermal Growth Factor Receptor 2 (HER2)--
CatalaseHigh affinity (12 hydrophobic bonds) tandfonline.comHydrophobic bonds tandfonline.com
Glutathione ReductaseHigh affinity (11 hydrophobic bonds) tandfonline.comHydrophobic bonds tandfonline.com
Superoxide DismutaseLower affinity (8 hydrophobic bonds) tandfonline.comHydrophobic bonds tandfonline.com
Prostaglandin E2 synthase (PTGS2)-6.60 mdpi.comHydrophobic and pi-alkyl contacts mdpi.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARG)Moderate affinityAmide–pi stacked interactions mdpi.com
Acetylcholinesterase (AChE)Efficient affinity energy mdpi.comInteractions with lipophilic residues mdpi.com
Sterol Carrier Protein-2 (SCP-2)Efficient affinity energyInteractions with residues L48 and L102 mdpi.com
Odorant Response Gene 1 (ODR1)Lower relative binding affinity compared to other terpenes frontiersin.org-

Prediction of Binding Affinities and Target Identification

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a ligand, such as γ-terpinene, within the active site of a target protein. researchgate.netnih.gov This method calculates a scoring function, often expressed in kcal/mol, which estimates the binding energy; a more negative value typically indicates a stronger and more stable interaction. researchgate.net Through these simulations, researchers can identify potential molecular targets for γ-terpinene and hypothesize its mechanism of action at a molecular level.

Research has employed molecular docking to investigate the anticancer potential of γ-terpinene. One study revealed a significant binding affinity against the breast cancer target protein, estrogen receptor alpha (ERα), with a docking score of -6.6 kcal/mol. researchgate.net Further in silico studies have suggested γ-terpinene as a promising lead compound for development against various breast cancer receptors. researchgate.net

In the context of cardiovascular health, γ-terpinene has been evaluated for its antiplatelet activity. In silico analysis showed a notable affinity for the P2Y12 purinergic receptor, a key player in platelet aggregation, with a binding energy of -6.450 ± 0.232 kcal/mol. nih.govresearchgate.netresearchgate.net This suggests a potential mechanism for its observed effects on blood clot formation.

Computational studies have also identified antioxidant enzymes as potential targets. Molecular docking simulations have demonstrated that γ-terpinene has an affinity for catalase and glutathione reductase, two crucial enzymes in the cellular antioxidant defense system. researchgate.nettandfonline.com Other investigations have explored its potential in managing Polycystic Ovarian Syndrome (PCOS) by docking it against various relevant protein targets. rjptonline.org Additionally, its interaction with the odorant response gene 1 (ODR1) in nematodes has been predicted, indicating a possible mechanism for its nematicidal activity. frontiersin.orgfrontiersin.org

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

Target Protein Potential Therapeutic Area/Activity Predicted Binding Affinity (kcal/mol) Source(s)
Estrogen Receptor Alpha (ERα) Anticancer (Breast Cancer) -6.6 researchgate.net
P2Y12 Receptor Antiplatelet -6.450 ± 0.232 nih.govresearchgate.net
Catalase Antioxidant Affinity Demonstrated researchgate.nettandfonline.com
Glutathione Reductase Antioxidant Affinity Demonstrated researchgate.nettandfonline.com
Odorant Response Gene 1 (ODR1) Nematicidal Affinity Demonstrated frontiersin.orgfrontiersin.org
PCOS Target (1TQA) Polycystic Ovarian Syndrome -6.7 rjptonline.org
PCOS Target (3RUK) Polycystic Ovarian Syndrome -5.6 rjptonline.org
PCOS Target (1IRS) Polycystic Ovarian Syndrome -4.2 rjptonline.org
PCOS Target (3FQW) Polycystic Ovarian Syndrome -5.3 rjptonline.org

In Silico Screening for Pharmacological Targets

In silico screening encompasses a range of computational techniques used to search large databases of biological targets to identify those that are most likely to interact with a specific compound. jddtonline.info This approach accelerates the drug discovery process by prioritizing targets for experimental validation. nih.gov For γ-terpinene, methods like SwissTargetPrediction and network pharmacology have been instrumental in elucidating its potential pharmacological profile. nih.govresearchgate.net

Virtual screening and network pharmacology have been applied to understand the multi-target nature of γ-terpinene. For instance, in silico tools predicted that γ-terpinene could interact with purinergic receptors, which aligns with its observed antiplatelet effects. nih.gov Studies focusing on its antioxidant properties have successfully used computational screening to identify key antioxidant enzymes like catalase and glutathione reductase as likely targets. tandfonline.com

The application of these methodologies extends to agriculture and infectious diseases. Virtual screening has been used to assess γ-terpinene's inhibitory potential against polygalacturonase and endoglucanase, which are cell wall-degrading enzymes from the plant pathogen Ralstonia solanacearum. nih.gov Furthermore, network pharmacology approaches have been used to explore the complex interactions of essential oils containing γ-terpinene. These studies have identified broad signaling pathways, such as the PI3K/Akt and MAPK pathways, as being modulated by these natural products, suggesting roles in treating complex diseases like idiopathic pulmonary fibrosis. f1000research.com In the context of cancer, similar network analyses have implicated targets such as ESR-1, ESR-2, and VEGF in the therapeutic potential of botanicals containing γ-terpinene. nih.gov

Table 2: Pharmacological Targets for this compound Identified Through In Silico Screening

Identified Target(s) / Pathway Predicted Pharmacological Activity Computational Method(s) Source(s)
Purinergic Receptors (e.g., P2Y12) Antiplatelet SwissTargetPrediction, Molecular Docking nih.govresearchgate.net
Catalase, Glutathione Reductase Antioxidant Molecular Docking tandfonline.com
Polygalacturonase, Endoglucanase Antibacterial (Anti-phytopathogen) Virtual Screening, Molecular Docking nih.gov
ESR-1, ESR-2, VEGF Anticancer Network Pharmacology nih.gov

Structure Activity Relationship Sar Studies of Gamma Terpinene

Correlating Structural Features with Biological Activities

The biological activities of γ-terpinene are intrinsically linked to its specific molecular architecture. The p-menthane (B155814) ring, the isopropyl group, and the position of the non-conjugated double bonds are key determinants of its function.

Antioxidant Activity: A unique aspect of γ-terpinene's antioxidant mechanism is its ability to generate hydroperoxyl radicals (HOO•). ebi.ac.uk After donating a hydrogen atom, γ-terpinene forms an unstable peroxyl radical that decomposes to yield p-cymene (B1678584) and a hydroperoxyl radical. ebi.ac.uk This hydroperoxyl radical can then regenerate other chain-breaking antioxidants, such as tocopherols, thereby exhibiting a synergistic antioxidant effect, particularly at high temperatures. acs.orgunibo.itacs.org This mechanism is considered unusual for a hydrocarbon antioxidant. ebi.ac.uk Molecular docking studies have also suggested that γ-terpinene has an affinity for antioxidant enzymes like catalase and glutathione (B108866) reductase, further contributing to its antioxidant profile. tandfonline.com

Precursor for Bioactive Phenols: The structure of γ-terpinene serves as a direct precursor in the biosynthesis of the highly bioactive phenolic monoterpenes, thymol (B1683141) and carvacrol (B1668589). nih.govpnas.orgsid.irdb-thueringen.de This transformation involves the aromatization of the γ-terpinene ring to p-cymene, which is then hydroxylated. nih.govdb-thueringen.demdpi.com This biosynthetic relationship highlights the structural importance of γ-terpinene as an intermediate in the production of other potent compounds.

Table 1: Correlation of γ-Terpinene's Structural Features with Biological Activities
Structural FeatureBiological ActivityMechanism of Action
p-Menthane Skeleton with Non-conjugated Double Bonds (1,4-positions) AntioxidantUndergoes H-atom abstraction to form an unstable peroxyl radical, which decomposes to p-cymene and a hydroperoxyl radical (HOO•). This radical can regenerate other antioxidants. ebi.ac.ukmdpi.com
p-Menthane Skeleton AntimicrobialIts lipophilic nature allows it to disrupt the integrity of microbial cell membranes. mdpi.comnih.gov
Overall Structure Efflux Pump InhibitionInteracts with bacterial efflux pumps, potentially increasing the efficacy of antibiotics. frontiersin.org
Overall Structure Precursor for other compoundsServes as the biosynthetic precursor for the formation of thymol and carvacrol via p-cymene. nih.govdb-thueringen.de

Comparative Analysis with Isomeric Monoterpenes

The terpinenes are a group of four isomeric monoterpenes (alpha, beta, gamma, and delta) that share the same molecular formula (C10H16) and p-menthane carbon framework but differ in the position of their two carbon-carbon double bonds. ebi.ac.ukebi.ac.ukiscientific.org This subtle structural difference leads to significant variations in their chemical reactivity and biological activities.

A key structural difference between γ-terpinene and its isomer α-terpinene is the placement of the double bonds. In γ-terpinene, the double bonds are isolated at the 1- and 4-positions of the p-menthane ring. foodb.caebi.ac.uk In contrast, α-terpinene possesses conjugated double bonds at the 1- and 3-positions. smolecule.comresearchgate.net This conjugation in α-terpinene results in higher reactivity in certain chemical reactions, such as those with nitrate (B79036) radicals, where it reacts significantly faster than γ-terpinene. smolecule.com

Studies comparing their antioxidant activities have shown that terpenes with conjugated double bonds, like α-terpinene, tend to exhibit higher free radical scavenging activity in certain assays (e.g., ABTS•+). researchgate.net However, the unique mechanism of γ-terpinene, involving the generation of hydroperoxyl radicals, gives it a potent synergistic antioxidant effect in lipid systems that is not observed with its isomers. acs.orgresearchgate.net

In terms of antimicrobial properties, both α- and γ-terpinene show activity, but their efficacy can vary depending on the microbial species. For instance, in studies on tea tree oil components, both isomers showed comparable low to moderate activity against S. pyogenes. mdpi.com However, correlations have been drawn between the presence of γ-terpinene and p-cymene with antibacterial and antibiofilm efficacy. mdpi.comnotulaebotanicae.ro

Table 2: Comparative Analysis of γ-Terpinene and its Isomer α-Terpinene
Featureγ-Terpineneα-TerpineneReference(s)
Systematic Name p-Mentha-1,4-dienep-Mentha-1,3-diene foodb.casmolecule.com
Double Bond Position 1- and 4-positions (Isolated)1- and 3-positions (Conjugated) foodb.caebi.ac.uksmolecule.comresearchgate.net
Antioxidant Mechanism Generates hydroperoxyl (HOO•) radicals, leading to synergistic effects with other antioxidants.Primarily acts as a direct free radical scavenger, enhanced by conjugated double bonds. ebi.ac.ukacs.orgresearchgate.net
Reactivity Less reactive in certain oxidation reactions compared to its conjugated isomer.More reactive in reactions involving nitrate radicals due to conjugated double bonds. smolecule.com
Antimicrobial Activity Exhibits broad-spectrum antimicrobial and antibiofilm activity.Also shows antimicrobial properties, though relative efficacy can vary. mdpi.commdpi.comsmolecule.com

Derivatization Strategies for Enhanced Bioactivity

Derivatization, the process of chemically modifying a compound to create new structures with altered properties, is a key strategy for enhancing the bioactivity of natural products like γ-terpinene. iscientific.orgiscientific.org These modifications can lead to compounds with improved efficacy, stability, or target specificity.

A primary example of derivatization involving γ-terpinene is its conversion to the phenolic monoterpenes thymol and carvacrol. This process, which occurs both naturally in plants and through chemical synthesis, involves the aromatization of γ-terpinene to p-cymene, followed by hydroxylation. nih.govpnas.orgdb-thueringen.de Thymol and carvacrol are isomers that exhibit significantly stronger antimicrobial and antioxidant activities than their precursor, γ-terpinene, largely due to the presence of the phenolic hydroxyl group. sid.irmdpi.com The position of this hydroxyl group is crucial, determining the identity and properties of the final product. sid.ir

Another derivatization strategy is biotransformation, which uses microorganisms or enzymes to introduce functional groups onto the γ-terpinene scaffold. Research has shown that the fungus Stemphylium botryosum can hydroxylate γ-terpinene at the C9 position of the isopropyl group. researchgate.net This enzymatic reaction produces a novel, odorous monoterpenol, p-mentha-1,4-dien-9-ol, demonstrating a method to create new derivatives with unique sensory and potentially biological properties. researchgate.net Such strategies highlight the potential to generate a wide array of novel compounds from the γ-terpinene backbone.

Table 3: Derivatization of γ-Terpinene for Enhanced Bioactivity
Starting MaterialDerivatization StrategyDerivative(s)Enhanced PropertyReference(s)
γ-TerpineneAromatization & HydroxylationThymol, CarvacrolIncreased antimicrobial and antioxidant activity nih.govpnas.orgdb-thueringen.demdpi.com
γ-TerpineneFungal Biotransformation (Stemphylium botryosum)p-Mentha-1,4-dien-9-olNovel odorous compound researchgate.net

Interactions and Synergism of Gamma Terpinene in Multicomponent Systems

Synergistic Effects within Essential Oil Blends

The efficacy of essential oils is often attributed to the synergistic interplay between their various components. Gamma-terpinene frequently participates in these synergistic interactions, contributing to the enhanced biological effects of the oil blends.

Research has demonstrated that in essential oils like those from the Lamiaceae family, this compound works in concert with phenolic compounds such as carvacrol (B1668589) and thymol (B1683141). mdpi.com For instance, the antimicrobial activity of oregano and thyme essential oils is often greater than what would be expected from the sum of their individual components, a phenomenon partly credited to the presence of this compound. It is suggested that this compound, along with p-cymene (B1678584), can facilitate the intracellular penetration of more potent antimicrobial agents like carvacrol and thymol. mdpi.com

In the context of antioxidant activity, this compound exhibits notable synergism. Studies have shown that it can regenerate chain-breaking antioxidants like α-tocopherol (a form of Vitamin E) from their radical forms. researchgate.netresearchgate.netacs.org This regeneration is achieved through the formation of hydroperoxyl radicals during the oxidation of this compound itself. researchgate.netresearchgate.net This synergistic action prolongs the protective effect of phenolic and polyphenolic antioxidants in preventing lipid oxidation. researchgate.net

The following table summarizes some of the observed synergistic effects of this compound within essential oil blends:

Interacting Compound(s)Observed Synergistic EffectReference Organism/System
Carvacrol and ThymolEnhanced antimicrobial activityBacteria
p-CymeneEnhanced fumigant toxicityMusca domestica
α-Tocopherol (and its analogues)Prolonged antioxidant activityStripped sunflower oil
Terpinen-4-olEnhanced insecticidal activitySpodoptera littoralis and Aphis fabae
(-)-Terpinene-4-ol and trans-4-thujanolPartial synergistic antibacterial effectStaphylococcus aureus

Interactions with Synthetic Compounds in Biological Systems

This compound and essential oils containing it can also interact with synthetic compounds, notably conventional antibiotics and pesticides, often leading to synergistic outcomes. This has significant implications for potentially reducing the required doses of synthetic drugs and combating antimicrobial resistance.

Several studies have reported that this compound, in combination with conventional antibiotics, can enhance their efficacy against various bacterial strains. While this compound on its own may exhibit weak to no activity against certain bacteria, when combined with antibiotics, it can contribute to a synergistic effect. mdpi.com For example, combinations of essential oils rich in this compound with antibiotics have shown increased antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com One study found that an essential oil containing this compound, p-cymene, thymol, and carvacrol showed synergistic action with amoxicillin (B794) against Micrococcus luteus. researchgate.net However, it is noteworthy that in some instances, this compound alone or in combination with antibiotics like tetracycline (B611298) was found to be less effective against certain pathogenic biofilms compared to other terpenes. researchgate.net

In the realm of agriculture, this compound has been shown to enhance the effectiveness of synthetic insecticides. When tested in binary mixtures with insecticides like profenofos (B124560) and methomyl, this compound significantly increased their toxicity to pests such as Spodoptera littoralis and Aphis fabae. foreverest.net This potentiation of toxicity can lead to a reduction in the application rates of synthetic insecticides, which is beneficial for the environment. foreverest.net

The table below details some of the interactive effects between this compound and synthetic compounds:

Synthetic CompoundObserved Synergistic EffectReference Organism/System
ProfenofosEnhanced insecticidal toxicitySpodoptera littoralis
MethomylIncreased insecticidal toxicityAphis fabae
AmoxicillinEnhanced antibacterial activityMicrococcus luteus
Various antibiotics (e.g., Neomycin, Tetracycline)Increased antibacterial potentialS. aureus, E. coli, P. aeruginosa

Mechanistic Basis of Synergistic and Antagonistic Interactions

The mechanisms underlying the synergistic and occasional antagonistic interactions of this compound are multifaceted and depend on the specific combination of compounds and the biological system involved.

A primary mechanism for synergy in antimicrobial applications is the ability of less polar terpenes like this compound to disrupt the bacterial cell membrane. researchgate.net This disruption increases the membrane's permeability, thereby facilitating the entry of more potent antimicrobial compounds, such as phenolic terpenes (carvacrol, thymol) or conventional antibiotics, into the cell where they can reach their target sites. mdpi.com For instance, p-cymene, a biosynthetic precursor to carvacrol that is often found alongside this compound, is thought to swell the cytoplasmic membrane, which aids the transport of carvacrol across it. mdpi.com A similar mechanism is proposed for the synergy between this compound and other active compounds. tandfonline.comtandfonline.com

Antagonistic effects, although less commonly reported, can also occur. One proposed mechanism for antagonism is a decrease in the solubility of an active compound when combined with others. For example, an antagonistic effect against E. coli was observed when terpinen-4-ol was combined with this compound and p-cymene, which was suggested to be due to a reduction in the solubility of terpinen-4-ol in the aqueous medium. tandfonline.com Competition for the same target site or metabolic pathway could also lead to antagonistic outcomes. core.ac.uk For example, in a mixture, the metabolic detoxification system of an organism might be primarily engaged in breaking down the major component of the mixture, which could paradoxically lead to increased toxicity from a minor component that is less targeted by these enzymes. frontiersin.org

Future Perspectives and Research Directions for Gamma Terpinene

Elucidation of Novel Biological Pathways and Targets

The therapeutic potential of gamma-terpinene is increasingly recognized, yet a comprehensive understanding of its molecular interactions remains under investigation. Future research will likely focus on delineating novel biological pathways and identifying specific molecular targets to fully harness its pharmacological benefits.

Anti-inflammatory and Immunomodulatory Pathways: this compound has demonstrated significant anti-inflammatory properties. nih.gov Studies have shown its ability to modulate inflammatory responses by reducing pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govbrazilianjournals.com.brmdpi.com A key area of future investigation is its unique mechanism involving the prostaglandin (B15479496) E2 (PGE2)/IL-10 pathway, which distinguishes it from other terpenes like thymol (B1683141) and carvacrol (B1668589). trichopartner.plbrazilianjournals.com.br Further research is needed to explore its effects on other inflammatory signaling cascades, such as the MAPK and NF-κB pathways, and to identify its direct molecular targets within these pathways. brazilianjournals.com.brmdpi.com For instance, it has been shown to suppress the TLR4/p38/NFκB signaling pathway in a murine model of acute lung injury. brazilianjournals.com.brbrazilianjournals.com.br

Antioxidant Mechanisms: this compound is a potent antioxidant. nih.govacs.orgcanada.ca Its primary mechanism involves retarding lipid peroxidation by generating hydroperoxyl radicals (HOO•), which then rapidly react with and terminate lipid peroxyl radicals. nih.govacs.orgcanada.ca This mechanism is distinct from that of antioxidants like vitamin E. nih.govcanada.ca Future studies should investigate the synergistic antioxidant effects of this compound with other antioxidants, such as α-tocopherol and polyphenols, and elucidate the underlying chemical reactions. acs.orgnih.gov Understanding how it regenerates other antioxidants can lead to the development of more effective antioxidant formulations for food preservation and therapeutic applications. nih.gov

Antimicrobial and Antifungal Targets: this compound exhibits broad-spectrum antimicrobial activity. nih.govcaringsunshine.com It is known to disrupt the cell membranes of bacteria and fungi, leading to cell lysis. encyclopedia.pub However, the precise molecular targets on the microbial cell surface and within the cell are not fully characterized. Future research should focus on identifying these targets to understand its selectivity and to develop it as a potential alternative or adjunct to conventional antibiotics, especially against multidrug-resistant strains. frontiersin.org Its role as a bacterial efflux pump inhibitor is another promising area of investigation. frontiersin.org

Neurological and Nociceptive Pathways: Studies have indicated the antinociceptive effects of this compound, suggesting its potential in pain management. nih.govnih.gov Research has shown its involvement with the cholinergic and opioid systems. nih.gov Future investigations should aim to pinpoint the specific receptors and channels it modulates within the nervous system to understand its analgesic and potential neuroprotective properties.

Table 8.1.1: Investigated Biological Activities and Postulated Mechanisms of this compound
Biological ActivityPostulated Mechanism/PathwayKey Research Findings
Anti-inflammatory Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Modulation of PGE2/IL-10 pathway; Suppression of TLR4/p38/NFκB signaling. nih.govbrazilianjournals.com.brmdpi.comtrichopartner.plbrazilianjournals.com.brReduced edema, cell migration, and cytokine production in various inflammatory models. nih.govnih.gov
Antioxidant Generation of hydroperoxyl radicals (HOO•) that terminate lipid peroxyl radicals; Synergistic effects with other antioxidants. nih.govacs.orgcanada.caacs.orgnih.govRetards lipid peroxidation of linoleic acid; Regenerates α-tocopherol. nih.govacs.orgcanada.canih.gov
Antimicrobial Disruption of microbial cell membrane integrity. encyclopedia.pubInhibits the growth of various bacteria and fungi, including Candida albicans and Aspergillus niger. caringsunshine.comencyclopedia.pub
Antinociceptive Involvement of cholinergic and opioid systems. nih.govDemonstrated analgesic effects in formalin, capsaicin, and glutamate-induced pain models. nih.gov

Development of Advanced Delivery Systems for Therapeutic Applications

Despite its promising therapeutic activities, the clinical application of this compound is hampered by its physicochemical properties, such as high volatility, poor water solubility, and susceptibility to degradation by light, heat, and oxygen. researchgate.netmdpi.com Advanced delivery systems are being explored to overcome these limitations, enhance its stability, and improve its bioavailability.

Nanoencapsulation: Nanoencapsulation is a key strategy to protect this compound from environmental degradation and control its release. cabidigitallibrary.orgmdpi.com Various nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, have been investigated. researchgate.netnih.govnih.govnih.govsemanticscholar.org These systems can improve the aqueous solubility of this compound, enhance its chemical stability, and facilitate its transport across biological membranes. researchgate.netmdpi.com For example, nanoemulsions have been shown to increase the cytotoxicity of essential oils containing this compound against cancer cells. nih.gov Future research should focus on optimizing the formulation of these nanocarriers to achieve targeted delivery and sustained release, thereby maximizing therapeutic efficacy while minimizing potential side effects.

Liposomes and Other Vesicular Systems: Liposomes and other vesicular carriers offer another avenue for the effective delivery of this compound. researchgate.net These systems can encapsulate the hydrophobic compound within their lipid bilayer, protecting it from degradation and facilitating its interaction with cell membranes. The development of "drug-in-cyclodextrin-in-liposomes" (DCLs) is an innovative approach to improve the encapsulation and stability of volatile compounds like terpenes. researchgate.net Further studies are needed to explore different lipid compositions and surface modifications of liposomes to enhance the targeting and delivery of this compound to specific tissues or cells.

Table 8.2.1: Advanced Delivery Systems for this compound
Delivery SystemAdvantagesPotential Applications
Nanoemulsions Enhanced stability, increased bioavailability, improved solubility. nih.govnih.govCancer therapy, antimicrobial formulations. nih.gov
Nanocapsules Controlled release, protection from degradation. nih.govsemanticscholar.orgAntimicrobial and antibiofilm agents. nih.gov
Solid Lipid Nanoparticles (SLNs) Biocompatible, biodegradable, controlled release. nih.govSkincare, antioxidant delivery. nih.gov
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, targeted delivery potential. researchgate.netDrug delivery, cosmetics. researchgate.net

Translational Research Towards Clinical Applications

While preclinical studies have provided a strong foundation for the therapeutic potential of this compound, a significant gap exists in translating these findings into clinical practice. frontiersin.org Future research must prioritize well-designed clinical trials to validate its efficacy and safety in humans for various conditions.

Key areas for translational research include:

Inflammatory Disorders: Given its potent anti-inflammatory properties, clinical trials could investigate the efficacy of this compound in managing chronic inflammatory conditions such as arthritis and inflammatory skin diseases. nih.govfrontiersin.org

Infectious Diseases: Its broad-spectrum antimicrobial activity warrants clinical investigation as a standalone or adjunctive therapy for bacterial and fungal infections, particularly those caused by resistant strains. caringsunshine.com

Pain Management: The antinociceptive effects observed in animal models suggest its potential as a novel analgesic. nih.govnih.gov Clinical studies are needed to evaluate its effectiveness in various pain conditions.

Oncology: Preliminary evidence suggests potential anticancer activity; however, this is an area that requires extensive investigation, starting with more in-depth preclinical studies followed by carefully designed clinical trials. frontiersin.org

A study investigating this compound in a murine model of acute lung injury concluded that it is a potential molecule for testing in clinical trials to prevent lung injury. brazilianjournals.com.brbrazilianjournals.com.br The progression to human trials is a critical next step. researchgate.net

Sustainable Production Technologies and Metabolic Engineering Advances

The traditional method of extracting this compound from plants is often inefficient and environmentally taxing. nih.govresearchgate.net To meet the growing demand for this valuable compound, sustainable and cost-effective production methods are essential.

Metabolic Engineering of Microorganisms: Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the sustainable production of this compound. nih.govresearchgate.netrsc.org By introducing and optimizing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway, researchers have successfully engineered E. coli to produce this compound from renewable feedstocks like glycerol (B35011). nih.govresearchgate.netrsc.org

Future research in this area should focus on:

Pathway Optimization: Further enhancing the metabolic flux towards this compound production by knocking out competing pathways and overexpressing key enzymes like γ-terpinene synthase. nih.govpnas.orgnih.gov

Host Strain Improvement: Developing more robust microbial strains that can tolerate higher concentrations of this compound and other metabolic intermediates.

Process Optimization: Improving fermentation conditions and developing efficient in-situ extraction methods to increase the final product yield. nih.gov A fed-batch fermentation process has achieved a maximum concentration of 275.41 mg L−1. nih.govresearchgate.net

Synthetic Biology and Plant-based Systems: Advances in synthetic biology could enable the development of novel biosynthetic pathways in various chassis organisms. Additionally, engineering plants to overproduce specific terpenes like this compound remains a viable, albeit complex, long-term strategy. The elucidation of the complete biosynthetic pathway of thymol and carvacrol, which starts from this compound, provides new targets for metabolic engineering in plants. pnas.org

Table 8.4.1: Engineered E. coli Strains for this compound Production
Engineered StrainKey Genetic ModificationsFeedstockReported TiterReference
Engineered E. coliIntroduction of a heterologous mevalonate (MVA) pathway, geranyl diphosphate (B83284) synthase gene, and γ-terpinene synthase gene.Glycerol275.41 mg L⁻¹ (in fed-batch fermentation) nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying gamma-terpinene in plant extracts?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). For example, GC-FID with a polar capillary column (e.g., SLB®-5ms, 10 m × 0.10 mm I.D., 0.10 µm) achieves baseline separation of this compound from co-eluting terpenes like p-cymene or limonene .
  • Data considerations : Calibrate with certified reference standards (e.g., 100 µg/mL in methanol, stored at < -10°C) to ensure traceability to pharmacopeial guidelines .

Q. How can this compound be isolated from essential oils with high purity?

  • Experimental design : Employ fractional distillation followed by preparative thin-layer chromatography (TLC) or HPLC. For citrus oils, this compound typically elutes between 6–8 minutes under optimized GC conditions .
  • Validation : Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals at δ 1.65 ppm (isopropyl group) and δ 5.35 ppm (conjugated diene) .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound's antidiarrheal activity?

  • In vivo protocols : Use male Swiss mice (25–35 g) with castor oil-induced diarrhea. Administer this compound (25–200 mg/kg) and compare outcomes to loperamide controls (5 mg/kg). Measure fecal output reduction and intestinal transit via charcoal meal assays .
  • Statistical analysis : Apply ANOVA with Tukey’s post-hoc test for parametric data (e.g., transit inhibition rates). Report LD₅₀ values (e.g., 2,500 mg/kg in acute toxicity studies) .

Q. How do contradictory data on this compound's antioxidant activity arise, and how can they be resolved?

  • Critical analysis : Discrepancies often stem from assay interference (e.g., DPPH assays misreporting due to terpene volatility). Use oxygen radical absorbance capacity (ORAC) assays in controlled atmospheres and validate with HPLC to track degradation .
  • Recommendation : Standardize reaction conditions (e.g., 37°C, dark incubation) and report molar extinction coefficients for reproducibility .

Q. What mechanistic studies elucidate this compound's inhibition of gastrointestinal motility?

  • Approach : Perform ex vivo ileum contractility assays using isolated rodent tissue. Pre-treat with atropine (muscarinic antagonist) or L-NAME (nitric oxide synthase inhibitor) to identify pathways. Measure Ca²⁺ flux via fluorescence imaging .
  • Data interpretation : this compound at 200 mg/kg reduces transit by 60%, suggesting calcium channel modulation or cholinergic interference .

Methodological and Data Analysis Questions

Q. How to design a stability study for this compound under varying storage conditions?

  • Protocol : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Analyze degradation products monthly via GC-MS and track oxidation markers (e.g., terpinene-4-ol) .
  • Statistical tools : Use Arrhenius equation modeling to predict shelf-life and Weibull distribution for non-linear degradation kinetics .

Q. What statistical methods address batch-to-batch variability in this compound isolation?

  • Quality control : Implement multivariate analysis (e.g., PCA) on GC-MS datasets to identify outliers. Apply acceptance criteria (e.g., ±5% peak area variance for major terpenes) .

Key Considerations for Researchers

  • Toxicity data gaps : Limited dermal and inhalation toxicity data exist; prioritize OECD Guideline 423 for acute studies .
  • Stereochemical effects : this compound’s bioactivity may vary with enantiomeric purity—report chiral HPLC methods if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.